1-Bromooctadecane

Organic Bentonite Drilling Fluids Quaternary Ammonium Surfactants

For demanding B2B applications, 1-Bromooctadecane (CAS 112-89-0) ensures optimal hydrophobic chain length for DODMAB/DODAB synthesis (78.94% yield) and organogel formation for Pd nanocatalysts. Unlike shorter-chain or iodo analogs, it delivers superior rheology modification, lower CMC, and reversible physisorption on gold. Select this high-purity C18 bromide to avoid performance compromises in drilling fluids, fabric softeners, and advanced materials.

Molecular Formula C18H37Br
Molecular Weight 333.4 g/mol
CAS No. 112-89-0
Cat. No. B154017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromooctadecane
CAS112-89-0
Synonyms1-Bromo-octadecane;  NSC 5542;  Octadecyl Bromide;  Stearyl Bromide;  n-Octadecyl Bromide
Molecular FormulaC18H37Br
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCBr
InChIInChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3
InChIKeyWSULSMOGMLRGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromooctadecane (CAS 112-89-0) Procurement Guide: Physicochemical Profile and Industrial Relevance


1-Bromooctadecane (Stearyl Bromide, CAS 112-89-0) is a C18 primary alkyl halide with molecular formula C18H37Br and molecular weight 333.40 g/mol . It exists as a white to light yellow low-melting solid at room temperature (mp 25-30°C, density 0.976 g/mL at 25°C) and is insoluble in water but soluble in most organic solvents . As a long-chain alkyl bromide, it serves as a key building block in organic synthesis, undergoing nucleophilic substitution reactions to introduce the hydrophobic octadecyl moiety into target molecules . Its primary industrial value lies in the synthesis of quaternary ammonium surfactants, bentonite modifiers, and functionalized nanomaterials .

1-Bromooctadecane vs. Analogs: Why Chain Length and Halogen Type Preclude Simple Substitution


In scientific procurement, 1-Bromooctadecane cannot be arbitrarily substituted with shorter-chain alkyl bromides (e.g., 1-bromohexadecane) or other halogen analogs (e.g., 1-chlorooctadecane) without compromising target material properties. The C18 chain length critically determines the hydrophobic balance, self-assembly behavior, and rheological performance of derived surfactants and modifiers [1]. While 1-chlorooctadecane is cheaper, its lower reactivity in nucleophilic substitution necessitates harsher conditions and often results in incomplete conversion [2]. Conversely, 1-iodooctadecane, though more reactive, introduces cost and stability concerns, and its propensity for surface dissociation limits its utility in certain surface modification applications compared to the bromo analog [3]. The following evidence quantifies these differentiation dimensions to guide informed selection.

Quantitative Differentiation of 1-Bromooctadecane (CAS 112-89-0) Against Closest Analogs


Superior Bentonite Modifier Performance: DODMAB Yield Comparison

When used as the raw material for synthesizing the bentonite modifier dimethyldistearylammonium bromide (DODMAB), 1-Bromooctadecane achieved a product yield of 78.94% under optimized stepwise synthesis conditions [1]. The resulting DODMAB-modified bentonite demonstrated superior performance in oil-based drilling fluids compared to bentonite modified with trimethylstearylammonium bromide, a common alternative organic modifier [1]. This performance advantage is directly attributable to the double long-chain C18 structure enabled by the 1-Bromooctadecane precursor.

Organic Bentonite Drilling Fluids Quaternary Ammonium Surfactants

Enhanced Fabric Softener Performance: DODAB vs. D1821 Surface Activity and Whiteness Retention

1-Bromooctadecane serves as a precursor to dioctadecyldihydroxyethyl ammonium bromide (DODAB), a cationic surfactant. DODAB exhibited a critical micelle concentration (CMC) of 0.501 g·L⁻¹ and a surface tension of 30.27 mN·m⁻¹, values superior to the widely used commercial cationic surfactant D1821 [1]. In fabric softening applications, DODAB-treated fabrics showed comparable softness to D1821 but with significantly better maintenance of whiteness and yellowing resistance, providing a more natural and comfortable hand feel [1].

Cationic Surfactants Fabric Softeners Surface Tension

Selective Organogel Formation for Nanocatalyst Stabilization

In a comparative study of gemini surfactants (GSs) derived from various alkyl bromides, only those prepared from 1-Bromooctane and 1-Bromooctadecane formed organogels capable of stabilizing palladium nanoparticles (Pd NPs) for catalytic applications [1]. GSs derived from 1-bromohexane, 1,3-dibromoethane, and 1-bromododecane failed to form gels under identical conditions [1]. This property enables the use of 1-Bromooctadecane-derived GSs as templates for the green synthesis of Pd NP catalysts active in the reductive N-acetylation of nitroaromatics at room temperature in aqueous media [1].

Gemini Surfactants Organogels Palladium Nanoparticles

Controlled Reactivity in Surface Modification: Bromo vs. Iodo Analogs

A comparative study of long-chain alkyl halides on gold surfaces revealed that 1-iodooctadecane and 1-iodododecane formed ultrathin layers via dissociative chemisorption (creating Au-C and Au-I bonds), whereas 1-bromododecane and 1,10-dibromodecane did not form detectable layers under identical conditions [1]. This indicates that 1-Bromooctadecane (by class-level inference) is less prone to unwanted surface reactions compared to iodoalkanes, making it more suitable for applications where controlled, non-dissociative physisorption is required, such as in certain Langmuir-Blodgett film preparations or as a temporary protecting group.

Self-Assembled Monolayers Gold Surface Modification Alkyl Halide Reactivity

Friedel-Crafts Alkylation Yield Benchmark

In Friedel-Crafts alkylation with benzene, 1-Bromooctadecane yields 1-phenyloctadecane in 50% yield [1]. While 1-bromohexadecane, 1-bromotetradecane, and 1-bromododecane behave similarly under these conditions, this yield benchmark provides a quantitative reference for synthetic chemists evaluating the reactivity of the C18 alkyl bromide in electrophilic aromatic substitution [1]. The 50% yield is typical for long-chain primary alkyl bromides in Friedel-Crafts reactions and serves as a baseline for process optimization when introducing the octadecyl chain.

Friedel-Crafts Alkylation Long-Chain Arenes Synthetic Methodology

High-Value Application Scenarios for 1-Bromooctadecane (CAS 112-89-0) Supported by Quantitative Evidence


Synthesis of High-Performance Bentonite Modifiers for Oil-Based Drilling Fluids

Procurement of 1-Bromooctadecane is essential for the production of dimethyldistearylammonium bromide (DODMAB), a bentonite modifier that significantly improves the rheological properties and stability of oil-based drilling fluids. The synthesis achieves a 78.94% yield [1], and the resulting organoclay outperforms those modified with single-chain quaternary ammonium salts [1]. Shorter-chain alkyl bromides (e.g., 1-bromohexadecane) yield modifiers with inferior clay intercalation and dispersion characteristics, making 1-Bromooctadecane the preferred raw material for demanding oilfield applications [1].

Manufacture of Premium Fabric Softeners with Superior Anti-Yellowing Properties

1-Bromooctadecane is the critical starting material for dioctadecyldihydroxyethyl ammonium bromide (DODAB), a cationic surfactant that demonstrates a CMC of 0.501 g·L⁻¹ and surface tension of 30.27 mN·m⁻¹—values that outperform the industry benchmark D1821 [2]. Fabrics treated with DODAB retain better whiteness and exhibit greater resistance to yellowing compared to those treated with D1821, while providing a more natural hand feel [2]. Substituting with shorter-chain alkyl bromides would shift the CMC and surface activity unfavorably, compromising product performance in the competitive fabric care market [2].

Template-Directed Synthesis of Palladium Nanoparticle Catalysts via Organogels

Researchers developing green catalytic systems should select 1-Bromooctadecane over other alkyl bromides because it uniquely yields gemini surfactants that form organogels capable of stabilizing palladium nanoparticles [3]. These gels serve as templates for the synthesis of Pd NPs active in the room-temperature reductive N-acetylation of nitroaromatics in aqueous media [3]. Shorter-chain analogs (e.g., 1-bromohexane, 1-bromododecane) fail to form gels under identical conditions, precluding their use in this advanced materials synthesis approach [3].

Controlled Surface Modification of Gold Substrates for Sensor and Electronic Applications

For surface science applications requiring reversible physisorption of long-chain alkyl groups on gold, 1-Bromooctadecane is preferable to 1-iodooctadecane. Studies show that iodoalkanes undergo dissociative chemisorption on gold, forming permanent Au-C bonds, whereas bromoalkanes do not form detectable chemisorbed layers under identical conditions [4]. This property is advantageous when a non-destructive, removable alkyl coating is required, such as in certain Langmuir-Blodgett film preparations or temporary surface passivation [4].

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